molecular formula C17H27BN2O4S B14763886 N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-sulfonamide

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-sulfonamide

Cat. No.: B14763886
M. Wt: 366.3 g/mol
InChI Key: KLWHPRKQWJJDQL-UHFFFAOYSA-N
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Description

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-sulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a boronic ester group and a sulfonamide group, making it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-sulfonamide typically involves the following steps:

    Formation of the Boronic Ester Group: The boronic ester group is introduced through a reaction between 4-bromoaniline and bis(pinacolato)diboron in the presence of a palladium catalyst.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate product with piperidine-1-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-sulfonamide undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in nucleophilic substitution reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions include biaryl compounds and various sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Employed in the development of bioactive molecules and probes for biological studies.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-sulfonamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and sulfonamide groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but lacks the sulfonamide group.

    1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronic ester group but has a different core structure.

    tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: Similar in structure but with a different functional group.

Uniqueness

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-sulfonamide is unique due to the combination of the boronic ester and sulfonamide groups, which provide distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications.

Properties

Molecular Formula

C17H27BN2O4S

Molecular Weight

366.3 g/mol

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-sulfonamide

InChI

InChI=1S/C17H27BN2O4S/c1-16(2)17(3,4)24-18(23-16)14-8-10-15(11-9-14)19-25(21,22)20-12-6-5-7-13-20/h8-11,19H,5-7,12-13H2,1-4H3

InChI Key

KLWHPRKQWJJDQL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)N3CCCCC3

Origin of Product

United States

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